molecular formula C11H8N2 B2907345 6-Methylisoquinoline-4-carbonitrile CAS No. 1337880-40-6

6-Methylisoquinoline-4-carbonitrile

Cat. No.: B2907345
CAS No.: 1337880-40-6
M. Wt: 168.199
InChI Key: HKLVJBMGNGPDJL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylisoquinoline-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylbenzylamine with a suitable nitrile source in the presence of a catalyst. The reaction conditions often involve elevated temperatures and the use of solvents such as ethanol or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Methylisoquinoline-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 6-Methylisoquinoline-4-carbonitrile is used as a building block in organic synthesis to create more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds .

Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as therapeutic agents. They exhibit activities such as antimicrobial, anticancer, and anti-inflammatory effects. Research is ongoing to explore their efficacy in treating various diseases .

Industry: The compound is used in the development of materials with specific properties, such as dyes and pigments. It also finds applications in the synthesis of catalysts and other industrial chemicals .

Mechanism of Action

The mechanism of action of 6-Methylisoquinoline-4-carbonitrile and its derivatives involves interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to therapeutic effects. For example, some derivatives inhibit enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Uniqueness: 6-Methylisoquinoline-4-carbonitrile is unique due to the presence of both a methyl group and a nitrile group on the isoquinoline ring. These functional groups contribute to its distinct chemical reactivity and biological activity compared to other isoquinoline derivatives .

Properties

IUPAC Name

6-methylisoquinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-8-2-3-9-6-13-7-10(5-12)11(9)4-8/h2-4,6-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLVJBMGNGPDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NC=C2C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337880-40-6
Record name 6-methylisoquinoline-4-carbonitrile
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